
(R)-FTY-720 Phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-FTY-720 Phosphonate, also known as Fingolimod Phosphonate, is a derivative of the immunomodulating drug Fingolimod. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of multiple sclerosis and other autoimmune diseases. The phosphonate group in ®-FTY-720 Phosphonate enhances its biological activity and stability, making it a valuable compound for scientific research and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-FTY-720 Phosphonate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available Fingolimod.
Phosphonation: The key step involves the introduction of the phosphonate group. This can be achieved through a reaction with a suitable phosphonating agent such as diethyl phosphite in the presence of a base like sodium hydride.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired ®-FTY-720 Phosphonate.
Industrial Production Methods
In an industrial setting, the production of ®-FTY-720 Phosphonate would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated purification systems. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
®-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-FTY-720 Phosphonate is used as a building block for synthesizing more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, ®-FTY-720 Phosphonate is studied for its effects on immune cells. It has been shown to modulate the activity of lymphocytes, which are crucial in the immune response.
Medicine
In medicine, ®-FTY-720 Phosphonate is being investigated for its potential to treat autoimmune diseases such as multiple sclerosis. Its ability to cross the blood-brain barrier and modulate immune responses makes it a promising therapeutic agent.
Industry
Industrially, ®-FTY-720 Phosphonate can be used in the development of new pharmaceuticals. Its stability and biological activity make it an attractive candidate for drug development.
Mecanismo De Acción
®-FTY-720 Phosphonate exerts its effects by modulating the sphingosine-1-phosphate (S1P) receptor. This receptor is involved in the regulation of immune cell trafficking. By binding to the S1P receptor, ®-FTY-720 Phosphonate prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks.
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: The parent compound of ®-FTY-720 Phosphonate, used in the treatment of multiple sclerosis.
Siponimod: Another S1P receptor modulator with similar therapeutic applications.
Ozanimod: A newer S1P receptor modulator with improved selectivity and fewer side effects.
Uniqueness
®-FTY-720 Phosphonate is unique due to its enhanced stability and biological activity compared to its parent compound, Fingolimod. The presence of the phosphonate group allows for more diverse chemical modifications and potentially improved therapeutic profiles.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Phosphonate can be achieved through a series of reactions involving starting materials such as (R)-FTY-720, phosphorus trichloride, triethylamine, and ethanol.", "Starting Materials": [ "(R)-FTY-720", "Phosphorus trichloride", "Triethylamine", "Ethanol" ], "Reaction": [ "1. (R)-FTY-720 is reacted with phosphorus trichloride in the presence of triethylamine to form (R)-FTY-720 phosphorochloridate.", "2. The resulting (R)-FTY-720 phosphorochloridate is then reacted with ethanol to form (R)-FTY-720 phosphonate diester.", "3. Finally, the (R)-FTY-720 phosphonate diester is treated with triethylamine to remove the diethylphosphate group and form (R)-FTY-720 phosphonate." ] } | |
Número CAS |
1142015-26-6 |
Fórmula molecular |
C20H36NO4P |
Peso molecular |
385.485 |
Nombre IUPAC |
[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |
Clave InChI |
XDSPSYJWGHPIAZ-HXUWFJFHSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Sinónimos |
P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



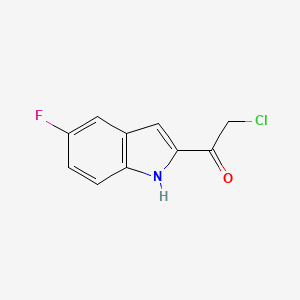
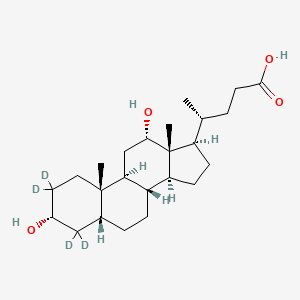
![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)
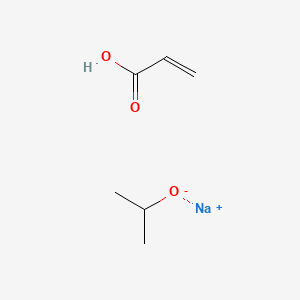
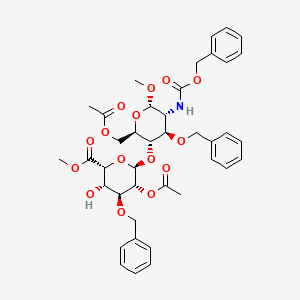
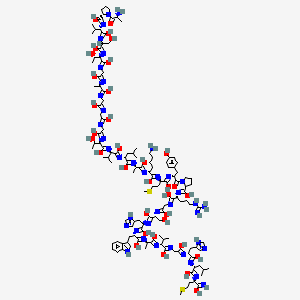
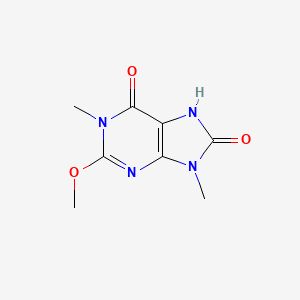
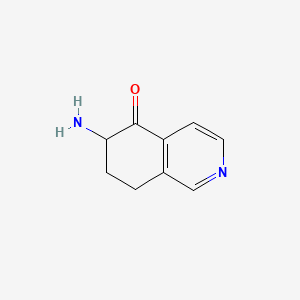
![1,3-Dichloro-4-[dichloro-(2,4-dichloro-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B571250.png)
